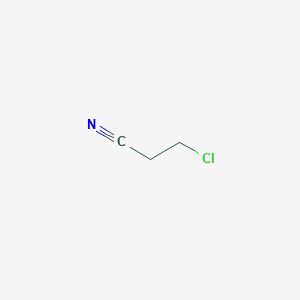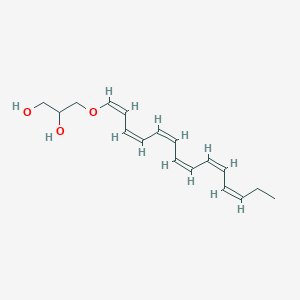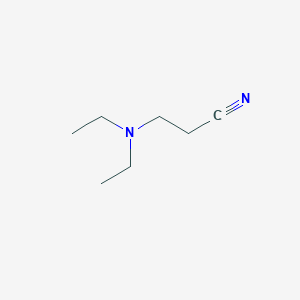
3,3,5-三甲基环己烯
描述
“Cyclohexene, 3,3,5-trimethyl-” is a chemical compound with the molecular formula C9H16 . It is also known by other names such as ε-Cyclogeraniolene, 3,5,5-Trimethyl-1-cyclohexene, and 3,3,5-Trimethyl-1-cyclohexene .
Molecular Structure Analysis
The molecular structure of “Cyclohexene, 3,3,5-trimethyl-” can be represented by the InChI string:InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
“Cyclohexene, 3,3,5-trimethyl-” has a molecular weight of 124.2233 . It has a density of 0.785g/cm3 and a boiling point of 135.1ºC at 760 mmHg .科学研究应用
可再生高密度燃料合成
环己烯,3,3,5-三甲基-,已被用于合成可再生高密度燃料。一项研究展示了从来源于半纤维素的异佛酮制备它,突显了其在创造环保燃料替代品方面的潜力(Wang et al., 2017)。
有机金属化学中的立体化学研究
该化合物还参与了立体化学研究。例如,研究了其在烯丙基双(三甲基硅基)环己烯的形成和三氟乙酸解离反应中的立体化学,有助于我们理解分子相互作用和反应(Wickham & Kitching, 1983)。
催化研究
催化研究探讨了3,3,5-三甲基环己烯在过渡金属催化的氢转移到环己酮中的作用,为化学反应机制和催化剂效率提供了见解(Henbest & Zurquiyah, 1974)。
生物应用
生物应用包括由圆形孢囊菌进行的立体选择性还原研究,展示了其在生物转化和有机合成中的潜力(Okamura, Kameoka, & Miyazawa, 2001)。
从木质纤维素合成燃料
已经探索了燃料合成的创新方法,例如使用甘油作为可再生氢源,从异佛酮合成喷气燃料范围的环烷烃。这代表了一种可持续生产航空燃料的方法(Tang et al., 2017)。
属性
IUPAC Name |
3,3,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLBFQEABXQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883408 | |
| Record name | Cyclohexene, 3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene, 3,3,5-trimethyl- | |
CAS RN |
503-45-7 | |
| Record name | 3,3,5-Trimethylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5-Trimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .epsilon.-Cyclogeraniolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QC8S8X5F0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,3,5-Trimethylcyclohexene in natural product chemistry?
A1: 3,3,5-Trimethylcyclohexene is a significant volatile organic compound found in the essential oil of Artemisia absinthium (wormwood) []. This essential oil, rich in 3,3,5-Trimethylcyclohexene (27.93%) and camphor (22.50%), exhibits insecticidal activity against the potato moth, Phthorimaea operculella [].
Q2: Can fungi produce 3,3,5-Trimethylcyclohexene and, if so, what is its potential significance?
A2: Yes, the endophytic fungus Gliocladium roseum (NRRL 50072) produces 3,3,5-Trimethylcyclohexene as part of a complex mixture of volatile hydrocarbons and hydrocarbon derivatives []. Interestingly, this profile, dubbed "myco-diesel", resembles the composition of diesel fuel and has potential implications for biofuel production [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




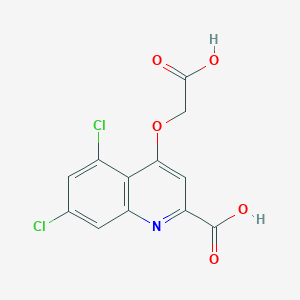
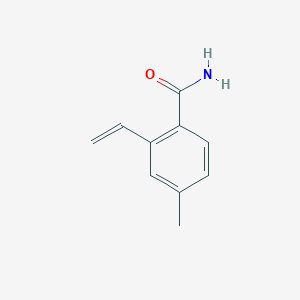

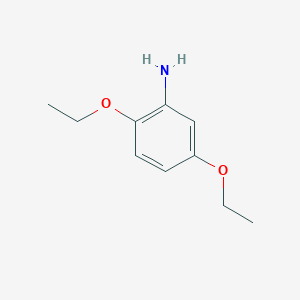
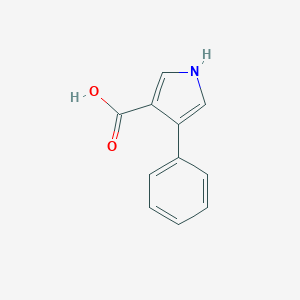
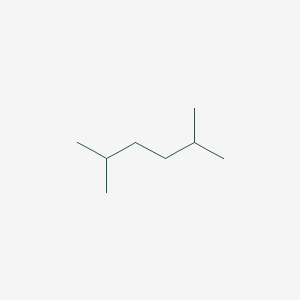

![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)

